Einecs 281-026-1

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) number 281-026-1 corresponds to a chemical compound within the category of quaternary ammonium compounds featuring perfluorinated alkyl chains. These compounds are typically used in coatings, firefighting foams, and specialized industrial processes.

Properties

CAS No. |

83846-50-8 |

|---|---|

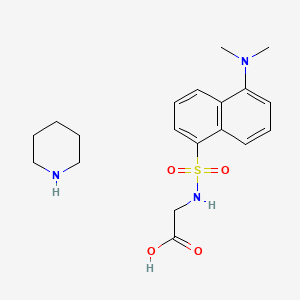

Molecular Formula |

C19H27N3O4S |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetic acid;piperidine |

InChI |

InChI=1S/C14H16N2O4S.C5H11N/c1-16(2)12-7-3-6-11-10(12)5-4-8-13(11)21(19,20)15-9-14(17)18;1-2-4-6-5-3-1/h3-8,15H,9H2,1-2H3,(H,17,18);6H,1-5H2 |

InChI Key |

JECQUSKZEKZZEX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)O.C1CCNCC1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 281-026-1 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include various acids, bases, and solvents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Einecs 281-026-1 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biological studies to understand cellular processes and interactions.

Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of Einecs 281-026-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Toxicity Data: Limited experimental data exist for this compound itself, but read-across models suggest bioaccumulation factors (BAF) >5,000 in aquatic organisms, consistent with perfluorinated analogs .

- Regulatory Status : Both Compounds A and B are under scrutiny under EU REACH for PBT properties, implying similar regulatory risks for 281-026-1 .

- Functional Trade-offs: While this compound offers superior thermal stability compared to non-fluorinated surfactants, its environmental persistence necessitates alternatives with shorter perfluoroalkyl chains or biodegradable functional groups .

Q & A

Q. What are the standardized methodologies for characterizing the structural and physicochemical properties of EC 281-026-1?

Q. How can researchers address inconsistencies in reported solubility or stability data for EC 281-026-1?

Conduct controlled stability studies under varying conditions (pH, temperature, light exposure) and compare results with literature using statistical tools (e.g., ANOVA). Document deviations in methodology (e.g., solvent purity, measurement intervals) that may explain discrepancies. Use frameworks like PICO to refine variables and ensure comparability .

Q. What criteria should guide the selection of synthesis routes for EC 281-026-1 in academic settings?

Prioritize routes with minimal hazardous intermediates, high atom economy, and scalability for lab-scale production. Validate each step via intermediate characterization (e.g., melting points, spectral data) and include reaction yields, byproducts, and purification details in supplementary materials .

Q. How can researchers identify gaps in existing literature on EC 281-026-1’s bioactivity?

Perform systematic reviews using databases (PubMed, SciFinder) and apply inclusion/exclusion criteria to filter studies. Highlight methodological limitations (e.g., small sample sizes, lack of controls) and propose experiments to address these gaps, such as dose-response assays or mechanistic studies .

Q. What protocols ensure ethical and reproducible toxicity testing for EC 281-026-1?

Adhere to OECD guidelines for in vitro/in vivo assays, including positive/negative controls and blinded data analysis. Report LD50, EC50, and confidence intervals in tabular format. Address ethical compliance (e.g., IACUC approval) and data transparency in appendices .

Advanced Research Questions

Q. How can advanced statistical models resolve contradictions in EC 281-026-1’s pharmacokinetic data across studies?

Apply meta-analysis or Bayesian inference to integrate heterogeneous datasets. Control for covariates (e.g., administration routes, species differences) and publish code/data for peer validation. Use sensitivity analysis to identify outlier studies and propose standardized protocols .

Q. What experimental designs optimize the discovery of novel catalytic applications for EC 281-026-1?

Employ Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, catalyst loading). Use response surface methodology to model optimal conditions and validate predictions via kinetic studies. Compare results with computational simulations (DFT, MD) to elucidate mechanisms .

Q. How should researchers approach interdisciplinary studies combining EC 281-026-1 with nanomaterials?

Integrate characterization techniques (TEM, XRD) to assess composite stability and functionality. Address interfacial interactions via spectroscopic mapping (e.g., Raman, XPS) and correlate findings with performance metrics (e.g., catalytic efficiency). Publish raw imaging data in repositories for collaborative analysis .

Q. What strategies mitigate biases in high-throughput screening (HTS) data for EC 281-026-1’s drug-likeness?

Implement plate normalization and Z’-factor validation to minimize false positives/negatives. Use machine learning (e.g., random forests) to prioritize hits based on ADMET profiles. Disclose all preprocessing steps and algorithmic parameters to enhance reproducibility .

**How can computational chemistry guide the rational modification of EC 281-026-1 for enhanced selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.